4-Hydroxy-3-hydroxymethyl-2-butanone
Overview
Description
4-Hydroxy-3-hydroxymethyl-2-butanone, also known as 4-Hydroxy-3-methyl-2-butanone, is a beta-hydroxy ketone with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . This compound is characterized by the presence of both a hydroxyl group and a ketone group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-hydroxymethyl-2-butanone can be synthesized through several methods. One common approach involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base, followed by acid-catalyzed dehydration . Another method includes the reaction of isobutylene oxide with formaldehyde under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-hydroxymethyl-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in diols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-hydroxymethyl-2-butanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is a precursor in the synthesis of drugs and bioactive compounds.
Industry: The compound is utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-hydroxymethyl-2-butanone involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions, influencing enzyme activity and metabolic processes . The compound can act as a substrate for enzymes, leading to the formation of various metabolites .
Comparison with Similar Compounds
4-Hydroxy-3-hydroxymethyl-2-butanone can be compared with other beta-hydroxy ketones such as:
4-Hydroxy-2-butanone: Similar in structure but lacks the methyl group at the third position.
3-Hydroxy-2-butanone: Differs in the position of the hydroxyl group.
4-Hydroxy-3-methyl-2-pentanone: Has an additional carbon in the chain.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications .
Properties
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)butan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(8)5(2-6)3-7/h5-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMZUMSFJBKHAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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